molecular formula C8H5FO3 B2658546 2-Fluoro-6-formylbenzoic acid CAS No. 1289266-50-7

2-Fluoro-6-formylbenzoic acid

Cat. No.: B2658546
CAS No.: 1289266-50-7
M. Wt: 168.123
InChI Key: UUESLKYWZWGMBV-UHFFFAOYSA-N
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Description

2-Fluoro-6-formylbenzoic acid is an organic compound with the molecular formula C8H5FO3 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a fluorine atom, and the hydrogen atom at the sixth position is replaced by a formyl group

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic fluorination processes, optimized for high yield and cost-effectiveness. The choice of solvents and reagents is crucial to ensure the stability and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or halides.

Major Products:

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-Fluoro-6-formylbenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-fluoro-6-formylbenzoic acid exerts its effects involves interactions with specific molecular targets. The formyl group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Fluorobenzoic Acid: Lacks the formyl group, making it less reactive in certain contexts.

    6-Formylbenzoic Acid: Lacks the fluorine atom, affecting its chemical properties and reactivity.

    2-Fluoro-4-formylbenzoic Acid: Another isomer with different positional substitution, leading to varied reactivity and applications.

Uniqueness: 2-Fluoro-6-formylbenzoic acid is unique due to the combined presence of both fluorine and formyl groups, which impart distinct chemical properties and reactivity patterns. This makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

2-fluoro-6-formylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUESLKYWZWGMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289266-50-7
Record name 2-fluoro-6-formylbenzoic acid
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